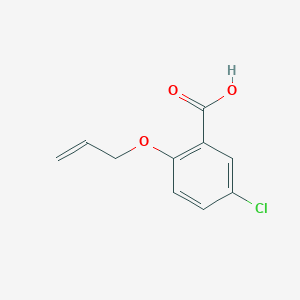

2-Allyloxy-5-chloro-benzoic acid

Descripción general

Descripción

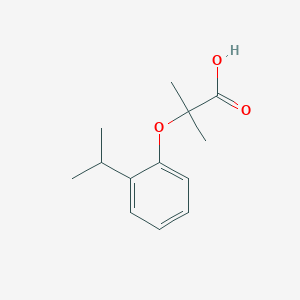

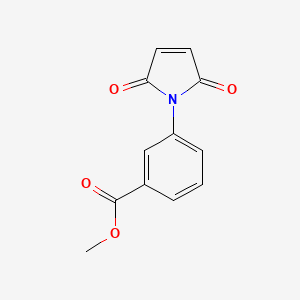

2-Allyloxy-5-chloro-benzoic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Industrial Compounds

2-Allyloxy-5-chloro-benzoic acid is not explicitly mentioned but closely related compounds have significant applications in industrial synthesis. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. Using inexpensive starting materials, this compound is prepared in a six-step process with a total yield of 24%, demonstrating scalability and cost-effectiveness in pharmaceutical manufacturing (Zhang et al., 2022).

Photostimulated Reactions and Cyclization

Photostimulated reactions involving aryl chlorides and bromides with benzoate derivatives, including compounds similar to this compound, can yield reduced products in high yields. For instance, the reaction of 1-allyloxy-2-bromobenzene with reduced ethyl benzoate results in high yields of cyclized reduced products, highlighting the potential of these compounds in chemical synthesis and material science (Vaillard, Postigo & Rossi, 2004).

Mesophase and Liquid Crystal Research

Compounds like this compound are studied for their mesomorphic phase properties. For example, azobenzene compounds with terminal vinyl groups, similar in structure, have been synthesized and their phase behaviors studied. These compounds, including (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, show mesomorphic phases, which are important in the study of liquid crystals and materials science (Sun, Xu, Zhang & Wu, 2011).

Polymerization and Material Science

Polymerizable benzoic acid derivatives, akin to this compound, are used in the synthesis of complex polymers. These compounds can form ionic complexes with liquid crystalline properties, making them significant in the development of new materials and nanotechnologies (Kishikawa, Hirai & Kohmoto, 2008).

Propiedades

IUPAC Name |

5-chloro-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFEVFAVBYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365367 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-22-1 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)